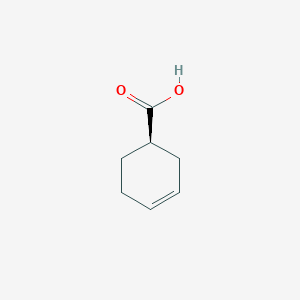

(R)-Cyclohex-3-enecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353089 | |

| Record name | (R)-Cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-98-8 | |

| Record name | (1R)-3-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: Core Properties and Applications

This guide provides a comprehensive technical overview of (R)-Cyclohex-3-enecarboxylic acid, a valuable chiral building block in modern organic synthesis and pharmaceutical development. It delves into the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and professionals in drug development.

Introduction and Core Identifiers

This compound, a chiral carboxylic acid, holds significant importance due to its defined stereochemistry, which is crucial for its application in the synthesis of complex, biologically active molecules. Its structure, featuring a cyclohexene ring and a carboxylic acid functional group, provides a versatile scaffold for a variety of chemical transformations.

Key Identifiers:

-

IUPAC Name: (1R)-cyclohex-3-ene-1-carboxylic acid[1]

-

CAS Number: 5709-98-8[1]

-

Molecular Formula: C₇H₁₀O₂[1]

-

Molecular Weight: 126.15 g/mol [1]

-

InChIKey: VUSWCWPCANWBFG-LURJTMIESA-N[1]

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions. While experimental data for the pure (R)-enantiomer is not extensively published, the properties of the racemic mixture provide a valuable reference.

| Property | Value (for racemic mixture, unless specified) | Reference |

| Physical State | Liquid | --INVALID-LINK-- |

| Melting Point | 17 °C (lit.) | --INVALID-LINK-- |

| Boiling Point | 130-133 °C at 4 mmHg (lit.) | --INVALID-LINK-- |

| Density | 1.081 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.48 (lit.) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform and methanol. Insoluble in water. | --INVALID-LINK-- |

| pKa | 4.67 ± 0.20 (Predicted) | --INVALID-LINK-- |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound is a critical step for its use in stereoselective synthesis. Common methods include classical resolution of a racemic mixture and asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A widely used method for obtaining the (R)-enantiomer is the resolution of racemic 3-cyclohexenecarboxylic acid using a chiral resolving agent, such as (R)-1-naphthylethylamine or (R)-1-phenylethylamine.[2] This method relies on the principle that the two enantiomers of the carboxylic acid react with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.[3]

The chiral recognition that leads to the differential solubility of the diastereomeric salts arises from a combination of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The specific three-dimensional arrangement of the chiral centers in the acid and the amine allows for a more stable and less soluble crystal lattice to form for one diastereomer over the other.

Caption: Workflow for the classical resolution of racemic cyclohex-3-enecarboxylic acid.

Experimental Protocol: Resolution with (R)-1-Naphthylethylamine [4]

-

Salt Formation: To a solution of racemic 3-cyclohexene-1-carboxylic acid (100 g) in isopropyl acetate (800 ml), a solution of (R)-1-naphthylethylamine (130 g) in isopropyl acetate (300 ml) is added dropwise. The mixture is heated to 60-70 °C until a clear solution is obtained.[4]

-

Crystallization: The solution is then cooled to 20-30 °C to allow the diastereomeric salts to precipitate. The solid is collected by filtration.[4]

-

Resolution: The mixture of diastereomeric salts (100 g) is recrystallized from a mixture of isopropanol (85 ml) and acetone (415 ml). The mixture is heated to 65-75 °C and refluxed for 1 hour, then cooled to 50 °C to induce crystallization. The solid is collected by filtration. This recrystallization process is repeated twice to obtain the pure (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt.[4]

-

Acidification: The purified diastereomeric salt (50 g) is dissolved in ethyl acetate (150 ml). The pH of the solution is adjusted to 2-3 with 10% hydrochloric acid. The layers are separated, and the organic phase is washed with water, dried, and concentrated to yield (R)-(+)-3-cyclohexenecarboxylic acid.[4]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be performed asymmetrically to produce chiral cyclohexene derivatives. This typically involves the use of a chiral catalyst or a chiral auxiliary on one of the reactants.

Enzymatic Resolution

Enzymatic resolution provides a green and highly selective alternative to classical resolution. Lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester of 3-cyclohexenecarboxylic acid, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.

Spectroscopic Data

-

¹H NMR (¹H Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the vinyl protons of the double bond, the methine proton at the chiral center, and the methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR (¹³C Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. The carbonyl carbon typically appears in the range of 170-185 ppm.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption will be present around 1700 cm⁻¹. The C-H stretching of the ring will appear just below 3000 cm⁻¹, and the C=C stretching will be observed in the 1650-1600 cm⁻¹ region.[6]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A GC-MS spectrum of this compound is available in the PubChem database.[1]

Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

-

Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by reaction with an amine forms an amide bond. This is a fundamental reaction in the synthesis of many pharmaceuticals.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Double Bond

The cyclohexene double bond is susceptible to a range of addition reactions:

-

Iodolactonization: This is an intramolecular reaction where the carboxylic acid acts as a nucleophile to attack an iodonium ion formed at the double bond. This results in the formation of a bicyclic iodolactone.[1] The reaction proceeds through a halonium ion intermediate and is a mild and effective method for lactone synthesis.[1]

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), will form an epoxide across the double bond.[7][8] This reaction is a syn-addition.[4]

Caption: Key reactions of this compound.

Applications in Drug Development

The primary significance of this compound lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its defined stereochemistry is often essential for the biological activity of the final drug molecule.

A notable application is in the synthesis of the anticoagulant drug Edoxaban . The (S)-enantiomer, (S)-3-cyclohexenecarboxylic acid, is a key raw material for Edoxaban, while the (R)-enantiomer cannot be used for this synthesis. This underscores the critical importance of enantiomeric purity in pharmaceutical manufacturing.

Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of this compound.

Protocol: Chiral HPLC Analysis

-

Chiral Column: AY-H (4.6 x 250mm, 5 µm)

-

Mobile Phase: 98% n-hexane, 2% ethanol, 0.1% trifluoroacetic acid (by volume)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 210 nm

This method allows for the baseline separation of the (R) and (S) enantiomers, enabling accurate quantification of the enantiomeric purity.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.

Conclusion

This compound is a fundamentally important chiral building block with diverse applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid (CAS 5709-98-8)

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is paramount. The biological systems with which drug molecules interact—receptors, enzymes, and other proteins—are inherently chiral, creating a lock-and-key environment where only one enantiomer of a chiral drug may elicit the desired therapeutic effect. The other enantiomer might be inactive or, in some cases, contribute to undesirable toxicity.[1] It is within this context that (R)-Cyclohex-3-enecarboxylic acid, CAS 5709-98-8, emerges as a crucial chiral building block. Its defined (R)-configuration and versatile chemical functionalities, a cyclohexene ring and a carboxylic acid group, make it an invaluable starting material for the stereochemically precise synthesis of complex Active Pharmaceutical Ingredients (APIs).[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the physicochemical properties, synthesis, enantioselective separation, and critical applications of this important chiral intermediate.

Physicochemical & Spectroscopic Profile

Precise characterization of a starting material is the foundation of reproducible and scalable synthesis. The properties of this compound are summarized below.

General & Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5709-98-8 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [3] |

| Physical Form | Colorless to Yellow Oil/Liquid | [4] |

| Boiling Point | 90 °C @ 0.2 Torr | [5] |

| Density | ~1.126 g/cm³ (Predicted) | [5] |

| Optical Activity | [α]D²¹ +89.12° (c=6.73, methanol) | [5] |

| pKa | 4.67 ± 0.20 (Predicted) | [5] |

| Storage | 0-8 °C, Inert atmosphere, Keep in dark place | [4][5] |

Spectroscopic Data (Representative for Cyclohex-3-enecarboxylic acid)

| Spectroscopy | Key Features & Peaks | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for vinyl, allylic, and aliphatic protons. | [6][7] |

| ¹³C NMR | Spectra available, indicating carbons of the carboxylic acid, alkene, and alkane portions of the ring. | [6][7] |

| Infrared (IR) | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (~1760-1690 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹). | [8][9] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z 126. | [3] |

Synthesis and Enantioselective Purification

The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical manufacturing. The common industrial approach begins with a Diels-Alder reaction to form the racemic cyclohexene ring structure, followed by a chiral resolution step.

Part 1: Synthesis of Racemic Cyclohex-3-enecarboxylic acid

The foundational structure is synthesized via a [4+2] cycloaddition, a classic Diels-Alder reaction between 1,3-butadiene (the diene) and acrylic acid (the dienophile). This reaction efficiently forms the six-membered ring.[10][11][12]

Caption: Diels-Alder synthesis of the racemic acid.

While direct asymmetric Diels-Alder reactions using chiral catalysts exist to favor the formation of one enantiomer,[13][14] the most frequently documented and scalable method for producing high-purity this compound involves the resolution of the racemate.

Part 2: Enantioselective Resolution

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, both classical chemical resolution and modern enzymatic methods are employed.

This robust method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a chiral base, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization due to their different solubilities.

A common and effective resolving agent is (R)-1-naphthylethylamine. The (R)-amine selectively forms a less soluble salt with the (R)-acid, allowing it to crystallize from the solution.

Caption: Workflow for chemical resolution.

Detailed Protocol for Chemical Resolution:

This protocol is adapted from established procedures.[15][16]

-

Salt Formation: In a suitable reaction vessel, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate. To this, add a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate dropwise.

-

Dissolution: Heat the resulting mixture to approximately 60-70°C with stirring until a clear solution is obtained. This ensures complete formation of the diastereomeric salts.

-

Crystallization: Cool the mixture slowly to room temperature (20-30°C) to allow for the selective precipitation of the less soluble (R)-acid-(R)-amine salt.

-

Isolation: Filter the precipitated solid and wash with a small amount of cold solvent. The resulting solid is the diastereomeric salt of the (R)-acid. The mother liquor contains the dissolved diastereomeric salt of the (S)-acid.

-

Recrystallization (Optional but Recommended): To achieve high optical purity (>99%), the isolated solid salt can be recrystallized from a solvent mixture such as isopropanol and acetone.[15]

-

Acidification: Dissolve the purified (R,R)-diastereomeric salt in a suitable solvent like ethyl acetate. Add an aqueous acid solution (e.g., 10% HCl) and stir, adjusting the pH to 2-3. This protonates the carboxylate, liberating the free (R)-acid into the organic phase, while the chiral amine remains in the aqueous phase as its hydrochloride salt.

-

Final Purification: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield pure (R)-(+)-3-Cyclohexenecarboxylic acid.

Biocatalysis offers a green and highly selective alternative for chiral resolution. This method utilizes enzymes, typically hydrolases or esterases, that can stereoselectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted.

For instance, a racemic methyl ester of cyclohex-3-enecarboxylic acid can be subjected to hydrolysis by a specific hydrolase. The enzyme may selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-methyl ester untouched. The resulting acid and ester can then be easily separated. This approach has been shown to be effective for producing precursors to the anticoagulant Edoxaban.[8][11]

Key Applications in Pharmaceutical Synthesis

The utility of this compound is defined by its role as a chiral precursor to important pharmaceutical agents.

-

Edoxaban Precursor: The enantiomerically opposite (S)-acid is a key building block for the synthesis of Edoxaban, a factor Xa inhibitor used as an anticoagulant.[8][11] The resolution methods described are critical for separating the desired (S)-enantiomer from the (R)-enantiomer.

-

Leustroducsin B Intermediate: The (R)-enantiomer is specifically required as an intermediate in the synthesis of Leustroducsin B (LSN-B), a novel inducer of colony-stimulating factor (CSF), which is involved in the production of blood cells.[3][4]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as corrosive and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Dermal) | GHS07 (Exclamation Mark) | Danger | H312: Harmful in contact with skin. |

Data sourced from multiple chemical suppliers and safety databases.[5][13][17]

Recommended Handling & PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined medicines. A thorough understanding of its properties, synthesis, and purification is essential for any scientist working in drug discovery and development. The methodologies outlined in this guide, from classical diastereomeric resolution to modern enzymatic techniques, provide a framework for obtaining this high-value intermediate with the purity required for pharmaceutical applications. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like this compound will only increase.

References

- 1. nbinno.com [nbinno.com]

- 2. (1R)-CYCLOHEX-3-ENE-1-CARBOXYLIC ACID | CAS 5709-98-8 [matrix-fine-chemicals.com]

- 3. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 13C NMR [m.chemicalbook.com]

- 6. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Cyclohexenecarboxylic acid(4771-80-6) IR Spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chegg.com [chegg.com]

- 11. Solved Module 3 3-4: Diels Alder - 1 For this assignment, | Chegg.com [chegg.com]

- 12. cerritos.edu [cerritos.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. hmdb.ca [hmdb.ca]

- 16. orientjchem.org [orientjchem.org]

- 17. 5709-98-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: A Chiral Building Block for Advanced Drug Development

Abstract

(R)-Cyclohex-3-enecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its unique conformational constraints and embedded chirality make it an invaluable scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of its structural features, stereoselective synthesis, and applications, offering a technical resource for researchers and professionals in drug development. We will explore the causality behind synthetic choices, present self-validating analytical protocols, and detail its role in the synthesis of significant pharmaceutical agents.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery, the precise three-dimensional arrangement of atoms is paramount to biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound emerges as a critical starting material, offering a rigid cyclohexene ring system with a carboxylic acid handle and a defined stereocenter. This combination allows for the controlled introduction of molecular complexity, enabling the synthesis of potent and selective drug candidates. Its structure is foundational in the synthesis of neuraminidase inhibitors for influenza, such as the widely recognized drug Oseltamivir (Tamiflu®).

Structural Formula and Physicochemical Properties

The defining feature of this compound is its six-membered ring containing a double bond and a carboxylic acid group attached to a chiral center with R-configuration.

Structural Representation:

-

Chemical Formula: C₇H₁₀O₂

-

Molecular Weight: 126.15 g/mol

-

CAS Number: 5708-19-0

-

Appearance: Off-white to light yellow low melting solid

-

Chirality: The stereocenter at the C1 position (the carbon bearing the carboxyl group) is in the (R) configuration.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Boiling Point | 128-131 °C (11 mmHg) | |

| Melting Point | 53-57 °C | |

| Optical Rotation [α]D | -95° (c=1 in CHCl₃) | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.80-2.60 (m, 5H), 5.60-5.80 (m, 2H), 11.5 (br s, 1H) | Generic Data |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 24.8, 26.5, 28.7, 40.2, 125.1, 126.8, 182.5 | Generic Data |

The half-chair conformation of the cyclohexene ring places substituents in pseudo-axial or pseudo-equatorial positions, which is a critical consideration for steric approach control in subsequent synthetic transformations. The carboxylic acid group provides a versatile handle for amide bond formation, esterification, or reduction, while the alkene can undergo a wide range of functionalization reactions.

Stereoselective Synthesis: The Diels-Alder Approach

The most common and industrially scalable method for producing enantiomerically pure cyclohexene derivatives is the asymmetric Diels-Alder reaction. This cycloaddition provides a powerful tool for setting multiple stereocenters in a single step with high fidelity. A well-established method involves the reaction of 1,3-butadiene with acrylic acid, catalyzed by a chiral Lewis acid.

Rationale for Method Selection

The choice of a catalyzed asymmetric Diels-Alder reaction is driven by several factors:

-

Atom Economy: As a cycloaddition, the reaction is inherently atom-economical, a key principle of green chemistry.

-

Stereocontrol: Chiral catalysts, typically based on metals like copper or titanium complexed with chiral ligands, create a chiral environment that directs the approach of the dienophile, favoring the formation of one enantiomer over the other.

-

Predictability: The stereochemical outcome can often be predicted using established models of catalyst-substrate interaction.

Detailed Experimental Protocol: Chiral Lewis Acid Catalyzed Diels-Alder

This protocol is a representative example and should be adapted based on specific laboratory conditions and scale.

Materials:

-

Acrylic Acid (dienophile)

-

1,3-Butadiene (diene)

-

Chiral Lewis Acid Catalyst (e.g., a copper(II)-bis(oxazoline) complex)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)

-

Quenching agent (e.g., saturated aq. NH₄Cl)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the chiral ligand and the metal salt (e.g., Cu(OTf)₂) in the anhydrous solvent. Stir at room temperature for 1-2 hours to allow for complex formation.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Substrate Addition: Slowly add the acrylic acid to the catalyst solution.

-

Diene Introduction: Introduce a controlled excess of liquefied 1,3-butadiene to the reaction mixture.

-

Reaction Monitoring: Seal the vessel and allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by adding the quenching agent. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Workflow Visualization

Caption: Workflow for the Asymmetric Diels-Alder Synthesis.

Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)

This compound is famously used as a precursor in the synthesis of the antiviral drug Oseltamivir. The synthesis leverages the inherent stereochemistry of the starting material to establish the correct configuration of multiple chiral centers in the final drug molecule.

Strategic Role in the Synthetic Pathway

The cyclohexene ring of this compound serves as the core scaffold of Oseltamivir. The synthetic route involves a series of transformations to install the required functional groups—an amino group, a pentyloxy group, and an acetamido group—around the ring with precise stereochemical control. The original chirality of the starting material is transferred and preserved throughout the synthesis, obviating the need for a late-stage chiral resolution, which would be inefficient and costly.

Synthetic Pathway Overview

Caption: Simplified synthetic pathway from the core scaffold to Oseltamivir.

Quality Control and Analytical Validation

Ensuring the enantiomeric and chemical purity of this compound is critical for its use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a self-validating system.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Key Parameters to Measure |

| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (e.e.), typically >99%. |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, and absence of impurities. |

| FT-IR Spectroscopy | Functional Group ID | C=O stretch (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), C=C stretch (~1650 cm⁻¹). |

| Mass Spectrometry | Molecular Weight | Confirmation of the molecular ion peak (M+H)⁺. |

| Polarimetry | Optical Activity | Measurement of the specific rotation [α]D to confirm stereochemistry. |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its value is rooted in its rigid, chiral structure, which provides a reliable foundation for building intricate molecular architectures. The asymmetric Diels-Alder reaction provides a robust and scalable route to its production, and its successful application in the synthesis of Oseltamivir stands as a testament to its significance in modern drug development. This guide has outlined the core technical aspects of its structure, synthesis, and application, providing a foundational resource for scientists dedicated to advancing pharmaceutical innovation.

Physicochemical Characterization of (R)-Cyclohex-3-enecarboxylic Acid: A Focus on Molecular Weight Determination and its Implications

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(R)-Cyclohex-3-enecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, notably serving as a key intermediate in the synthesis of complex molecules like Leustroducsin B, a novel colony-stimulating factor (CSF) inducer.[1] For researchers and drug development professionals, the precise and accurate determination of a compound's fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful synthesis, formulation, and regulatory submission. This guide provides an in-depth analysis of the molecular weight of this compound, moving beyond a simple statement of value to explore the theoretical basis, advanced experimental verification techniques, and the practical implications of this core parameter in a pharmaceutical development context.

Core Chemical Identity

Before delving into experimental determination, it is essential to establish the foundational chemical identity of the target molecule. This compound is a chiral molecule whose properties are defined by its unique three-dimensional arrangement.

| Property | Value | Source |

| IUPAC Name | (1R)-cyclohex-3-ene-1-carboxylic acid | PubChem[2] |

| CAS Number | 5709-98-8 | ChemScene[3] |

| Molecular Formula | C₇H₁₀O₂ | Alfa Chemistry[4] |

| Synonyms | (R)-(+)-3-Cyclohexenecarboxylic acid, (1R)-3-Cyclohexene-1-carboxylic acid | ChemicalBook[5] |

Theoretical Molecular Weight: A Tale of Two Masses

The term "molecular weight" can refer to two distinct, yet related, values. Understanding this distinction is paramount for selecting the appropriate analytical technique and correctly interpreting the resulting data.

2.1. Average Molecular Weight (MW)

This is the weighted average mass of a molecule based on the natural isotopic abundance of its constituent elements. It is calculated using the standard atomic weights from the periodic table. For drug formulation and stoichiometric calculations in bulk synthesis, the average molecular weight is the most relevant value.

-

Calculation for C₇H₁₀O₂:

2.2. Monoisotopic Mass (Exact Mass)

This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving molecules with minute mass differences, enabling unambiguous formula determination.

-

Calculation for C₇H₁₀O₂:

-

Carbon (¹²C): 7 × 12.000000 u = 84.000000 u

-

Hydrogen (¹H): 10 × 1.007825 u = 10.078250 u

-

Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u

-

Total Monoisotopic Mass: 126.068085 u (often reported to more decimal places, e.g., 126.068079557 Da)[2]

-

| Mass Type | Definition | Primary Application | Calculated Value (Da) |

| Average Molecular Weight | Weighted average of all isotopic masses | Stoichiometry, formulation, bulk properties | 126.155 |

| Monoisotopic Mass | Sum of the most abundant isotopes | High-Resolution Mass Spectrometry (HRMS), formula confirmation | 126.06808 |

Experimental Verification: Protocols and Rationale

Theoretical values must be confirmed empirically. The following sections detail robust, self-validating protocols for determining the molecular weight and ensuring the integrity of this compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for confirming molecular formula. For a carboxylic acid, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. We typically operate in negative ion mode ([M-H]⁻) to deprotonate the acidic proton, though positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be effective. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy (typically < 5 ppm), which is essential for building confidence in the assigned formula.

Caption: Workflow for molecular formula confirmation via LC-HRMS.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution in a 50:50 mixture of HPLC-grade acetonitrile and water to a final concentration of 10 µg/mL.

-

Rationale: Methanol is an excellent solvent for the compound. The final dilution in the mobile phase matrix prevents peak distortion during injection.

-

-

Instrumentation (Example: Agilent Q-TOF):

-

LC System:

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS System:

-

Ion Source: ESI (Negative Ion Mode).

-

Gas Temperature: 325 °C.

-

Fragmentor: 120 V.

-

Mass Range: 50-500 m/z.

-

Reference Mass Lock: Enabled for continuous calibration.

-

Rationale: A gradient elution ensures the compound elutes as a sharp peak. Negative ion mode is chosen to generate the stable [M-H]⁻ ion. A reference mass ensures the highest possible mass accuracy throughout the run.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum for this peak.

-

Observe the m/z for the deprotonated molecule, [C₇H₉O₂]⁻.

-

Expected Result: An observed m/z of ~125.0608.

-

Calculation:

-

Theoretical [M-H]⁻ Mass: 126.0681 (Monoisotopic M) - 1.0073 (mass of H⁺) = 125.0608 Da.

-

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

-

-

Trustworthiness: A mass error of < 5 ppm provides extremely high confidence in the elemental composition of C₇H₁₀O₂.

-

Quantitative NMR (qNMR)

Expertise & Experience: While HRMS confirms the molecular formula, it does not provide information on sample purity. Quantitative NMR (qNMR) is a powerful primary method for determining the purity (or assay) of a compound without needing a specific reference standard of the same material. By using a certified internal standard of known purity and structure, we can accurately quantify the analyte. This validates that the bulk material consists primarily of the compound with the expected molecular weight.

Caption: Workflow for purity determination via Quantitative NMR (qNMR).

-

Preparation:

-

Select a suitable certified internal standard (e.g., maleic acid) that has non-overlapping peaks with the analyte and is soluble in the same deuterated solvent.

-

Accurately weigh ~10 mg of this compound (W_analyte).

-

Accurately weigh ~10 mg of the internal standard (W_std).

-

Dissolve both weighed materials together in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Key Parameters: Use a long relaxation delay (e.g., D1 = 30 seconds) to ensure full magnetization recovery for all protons, leading to accurate integration.

-

Rationale: Unlike standard NMR for structural work, qNMR requires parameters that ensure the signal intensity is directly proportional to the number of protons. A long D1 is the most critical parameter for this.

-

-

Data Analysis:

-

Carefully phase and baseline the spectrum.

-

Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte). For C₇H₁₀O₂, the vinyl protons (2H) are often a good choice.

-

Integrate a signal for the internal standard (I_std). For maleic acid, the two vinyl protons (2H) are ideal.

-

Calculate purity using the standard qNMR equation:

-

Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

-

Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight, P_std = purity of the standard.

-

-

Trustworthiness: This protocol provides a purity value that is traceable to a certified standard, offering a self-validating system for assessing the quality of the bulk material. A result of >97% purity confirms that the material is predominantly the compound of interest.[3][7]

-

Significance in Drug Development

An accurately determined molecular weight is foundational for nearly every stage of drug development:

-

Identity Confirmation: High-resolution mass spectrometry provides irrefutable proof of the molecular formula, a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.

-

Stoichiometric Precision: All synthetic route development and scale-up operations rely on precise molar calculations. An incorrect molecular weight leads to errors in reagent quantities, impacting yield, purity, and cost.

-

Assay and Dosage Formulation: When preparing solutions for biological assays or formulating final drug products, the molecular weight is critical for calculating concentrations and ensuring accurate, reproducible dosing.

-

Impurity Identification: During stability and degradation studies, HRMS allows for the rapid identification of unknown impurities by determining their exact masses and predicting their molecular formulas.

Conclusion

The molecular weight of this compound is theoretically calculated to be 126.15 g/mol (average mass) and 126.068 Da (monoisotopic mass). While these values are readily available in chemical databases, their experimental confirmation using orthogonal, high-fidelity techniques such as HRMS and qNMR is imperative in a research and drug development setting. Adherence to rigorous, well-designed protocols ensures not only the validation of this fundamental property but also provides absolute confidence in the identity, purity, and quality of the material being advanced through the development pipeline.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID | 5709-98-8 [chemicalbook.com]

- 6. 5709-98-8|this compound|BLD Pharm [bldpharm.com]

- 7. (R)-3-Cyclohexenecarboxylic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Stereochemistry of (R)-Cyclohex-3-enecarboxylic Acid for Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. For researchers and drug development professionals, a profound understanding of stereoisomerism is not merely academic; it is a cornerstone of rational drug design, influencing efficacy, safety, and metabolic profiles. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereochemistry of (R)-cyclohex-3-enecarboxylic acid, a valuable chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its stereochemical attributes, methods for its enantioselective synthesis and resolution, analytical techniques for its characterization, and its pivotal role in the development of therapeutic compounds.

Stereochemical Profile of this compound

This compound (CAS 5709-98-8) is a chiral carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its chirality arises from a single stereocenter at the C1 position of the cyclohexene ring, to which the carboxylic acid group is attached. The "(R)" designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The cyclohexene ring imparts a degree of conformational rigidity, which is often a desirable feature in the design of molecules intended to interact with specific biological targets.[3]

The presence of this defined stereocenter makes this compound a crucial intermediate for constructing stereochemically pure pharmaceuticals.[4][5] The biological systems, being inherently chiral, can differentiate between the enantiomers of a drug, leading to one being therapeutically active while the other may be inactive or even elicit adverse effects.[4][6]

Enantioselective Synthesis: The Asymmetric Diels-Alder Approach

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. When rendered asymmetric, it provides an elegant and efficient route to enantiomerically enriched cyclohexene derivatives. The synthesis of this compound can be achieved through the asymmetric Diels-Alder reaction between a diene, such as 1,3-butadiene, and a dienophile, such as acrylic acid or its derivatives, in the presence of a chiral Lewis acid catalyst.[7][8]

The chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene, favoring the formation of one enantiomer over the other.[2] Various chiral Lewis acids, often derived from metals like boron, titanium, or copper complexed with chiral ligands, have been successfully employed for this purpose.[2][8][9]

Caption: Asymmetric Diels-Alder synthesis of this compound.

Experimental Protocol: Asymmetric Diels-Alder Reaction

The following is a representative, generalized protocol based on literature precedents for the synthesis of enantioenriched cyclohexene carboxylic acid esters.[8][9] Researchers should consult specific literature for detailed conditions related to their chosen catalyst and substrates.

-

Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, the chiral ligand (e.g., a derivative of TADDOL or a bis(oxazoline) ligand) is dissolved in a dry, aprotic solvent (e.g., dichloromethane or toluene).

-

The corresponding metal precursor (e.g., Ti(OⁱPr)₄ or Cu(OTf)₂) is added, and the mixture is stirred at a specified temperature to form the active chiral Lewis acid catalyst.

-

Diels-Alder Reaction: The reaction flask is cooled to the desired temperature (e.g., -78 °C to room temperature).

-

The dienophile (e.g., an acrylate ester) is added to the catalyst solution.

-

The diene (e.g., 1,3-butadiene) is then slowly introduced into the reaction mixture.

-

The reaction is stirred for the specified time until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl or a buffer).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantioenriched cyclohexene carboxylic acid ester.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with LiOH in a THF/water mixture) to yield this compound.

Chiral Resolution: Separation of Enantiomers

An alternative and widely practiced approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. For carboxylic acids, the most common method is the formation of diastereomeric salts with a chiral amine resolving agent.[10][11][12] The racemic cyclohex-3-enecarboxylic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine or (R)-1-naphthylethylamine) to form a pair of diastereomeric salts.[11][13]

These diastereomeric salts, having different physical properties such as solubility, can be separated by fractional crystallization.[14][15] Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by acidification.

Caption: Workflow for the chiral resolution of cyclohex-3-enecarboxylic acid.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

The following protocol is a detailed procedure for the resolution of racemic 3-cyclohexene-1-carboxylic acid using (R)-1-naphthylethylamine, adapted from a published method.[11][13]

-

Salt Formation:

-

In a reaction flask, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate.[13]

-

Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.[13]

-

Add the chiral amine solution dropwise to the carboxylic acid solution.[13]

-

Heat the resulting mixture to 60-70°C until the solution becomes clear.[13]

-

Cool the mixture to 20-30°C to allow the diastereomeric salts to precipitate.[13]

-

Collect the solid mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt by filtration.[13]

-

-

Resolution by Fractional Crystallization:

-

To the mixture of diastereomeric salts (100g), add 85ml of isopropanol and 415ml of acetone.[13]

-

Heat the mixture to 65-75°C and reflux for 1 hour.[13]

-

Stir and cool the mixture to allow for crystallization.

-

Filter the solid when the temperature reaches 50°C.

-

Repeat the crystallization process twice to obtain the pure, less soluble diastereomeric salt.[13]

-

-

Acidification to Regenerate the Enantiopure Acid:

-

Dissolve the purified diastereomeric salt (50g) in 150ml of ethyl acetate.[13]

-

Adjust the pH of the solution to 2-3 using 10% aqueous hydrochloric acid.[13]

-

Stir for 5 minutes and then separate the aqueous and organic layers.

-

Wash the organic phase with water, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-(+)-3-cyclohexenecarboxylic acid.[13]

-

Analytical Characterization of Enantiomeric Purity

The determination of the enantiomeric excess (ee) is a critical step in both the synthesis and resolution of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral HPLC Method for Cyclohex-3-enecarboxylic Acid

A published method for the determination of the enantiomeric excess of S-3-cyclohexenecarboxylic acid, which can be adapted for the R-enantiomer, is as follows:[16]

| Parameter | Condition |

| Column | Chiral column AY-H (4.6 x 250mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (98:2:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

This method allows for the baseline separation of the two enantiomers, enabling the accurate calculation of the enantiomeric excess.

Applications in Drug Development

The utility of this compound as a chiral building block is exemplified by its application in the total synthesis of complex, biologically active molecules.

-

Leustroducsin B: This compound is a novel colony-stimulating factor (CSF) inducer, and its synthesis specifically requires the (R)-enantiomer of cyclohex-3-enecarboxylic acid.[4][5][17] The defined stereochemistry of the starting material is crucial for establishing the correct absolute configuration of the multiple stereocenters in the final complex molecule.[10][13][18]

-

Edoxaban: While the anticoagulant drug Edoxaban is synthesized from the (S)-enantiomer, the availability of high-purity this compound is essential for quality control and for the development of related compounds.[19][20][21][22] The demand for enantiomerically pure starting materials in the synthesis of such drugs underscores the importance of the methods described in this guide.[19]

Conclusion

This compound represents a quintessential example of a chiral building block whose stereochemical integrity is paramount for its successful application in pharmaceutical research and development. A thorough understanding of the principles and practical methodologies for its stereoselective synthesis and resolution, coupled with robust analytical techniques for enantiomeric purity assessment, is indispensable for scientists in this field. This guide has provided a technical framework for these core aspects, aiming to empower researchers to confidently and effectively utilize this valuable chiral intermediate in the quest for novel and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. A Highly Convergent Total Synthesis of Leustroducsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. (R)-(+)-3-Cyclohexenecarboxylic acid 97% | CAS: 5709-98-8 | AChemBlock [achemblock.com]

- 7. Broad-spectrum enantioselective diels-alder catalysis by chiral, cationic oxazaborolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. orientjchem.org [orientjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

Spectroscopic Data for (R)-Cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide

Introduction

(R)-Cyclohex-3-enecarboxylic acid, a chiral building block with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , is a compound of significant interest in synthetic organic chemistry and drug development.[1] Its stereochemistry and functional group handles make it a valuable precursor for the synthesis of complex molecules. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The principles behind spectral interpretation are discussed to provide researchers with the expertise to confidently analyze this and similar molecules. While the spectroscopic data for the (R)-enantiomer is identical to its (S)-enantiomer and the racemic mixture in an achiral environment, methods for confirming the enantiomeric purity will also be addressed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet, broad | 1H |

| Vinylic (=CH) | 5.6 - 5.8 | Multiplet | 2H |

| Methine (-CH-) | 2.5 - 2.8 | Multiplet | 1H |

| Allylic (-CH₂-) | 2.1 - 2.4 | Multiplet | 2H |

| Aliphatic (-CH₂-) | 1.8 - 2.1 | Multiplet | 2H |

| Aliphatic (-CH₂-) | 1.5 - 1.8 | Multiplet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shift of the carboxylic acid proton is due to the deshielding effect of the electronegative oxygen atoms and its acidic nature.[2] The vinylic protons of the cyclohexene ring appear in the characteristic alkene region.[3] The complexity of the multiplets for the ring protons arises from the rigid, non-planar conformation of the cyclohexene ring, leading to complex spin-spin coupling between adjacent protons. This phenomenon, known as second-order coupling, can make simple n+1 rule interpretation challenging.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the cyclohexene ring, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 175 - 185 |

| Vinylic (=CH) | 125 - 130 |

| Vinylic (=CH) | 123 - 128 |

| Methine (-CH-) | 38 - 45 |

| Allylic (-CH₂-) | 28 - 33 |

| Allylic (-CH₂-) | 24 - 29 |

| Aliphatic (-CH₂-) | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation of the ¹³C NMR Spectrum

The carboxyl carbon appears at a significantly downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.[5] The sp² hybridized vinylic carbons are also found downfield, in the typical alkene region.[6] The sp³ hybridized carbons of the cyclohexene ring appear at higher field strengths. The electronegativity of the substituent attached to a carbon atom influences its chemical shift; more electronegative groups cause a downfield shift.[7]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrument Setup:

-

Use a ¹³C NMR probe on a 400 MHz or higher field NMR spectrometer.

-

Lock and shim the spectrometer as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform and phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).

-

References

- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

Commercial availability of (R)-Cyclohex-3-enecarboxylic acid

An In-depth Technical Guide to the Commercial Availability of (R)-Cyclohex-3-enecarboxylic Acid

Abstract

This compound (CAS No. 5709-98-8) is a valuable chiral building block whose stereodefined structure is critical in the synthesis of complex pharmaceutical agents. Its commercial availability, enantiomeric purity, and impurity profile are paramount concerns for researchers and process chemists in the drug development sector. This technical guide provides an in-depth analysis of the current commercial landscape for this intermediate. We will explore the primary manufacturing routes, focusing on classical chiral resolution and enzymatic methods, and discuss their implications for product quality. Furthermore, this guide presents detailed protocols for analytical validation, including enantiomeric excess determination by chiral HPLC, to ensure the integrity of sourced materials. Finally, a strategic framework is provided to aid scientists in making informed "buy vs. synthesize" decisions, balancing cost, timeline, and quality considerations.

The Strategic Importance of this compound in Synthesis

Chirality is a cornerstone of modern pharmacology. The specific three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, a drug's desired therapeutic effect may be linked to a single enantiomer, while the other could be inactive or, in some cases, responsible for adverse effects.

This compound, with its defined (R)-configuration, serves as a crucial starting material for constructing stereochemically pure pharmaceuticals. Its cyclohexene ring and carboxylic acid functional group offer a versatile scaffold for a wide range of chemical transformations. A notable application is its use as an intermediate in the synthesis of Leustroducsin B, a novel colony-stimulating factor (CSF) inducer isolated from Streptomyces platensis[1]. The synthesis of such complex natural products and their analogues relies heavily on the availability of high-purity chiral precursors like this compound.

The Commercial Landscape: Sourcing and Procurement

Acquiring this compound requires careful evaluation of suppliers and a clear understanding of key procurement parameters. The compound is available from a range of chemical suppliers, from large global distributors to specialized custom synthesis labs.

Representative Commercial Suppliers

The following table lists several companies that supply this compound. Researchers should note that stock status, purity, and available quantities can vary significantly. Direct inquiry is always recommended to obtain the most current information and a Certificate of Analysis (CoA).

| Supplier | CAS Number | Notes / Scale | Website (for verification) |

| Simagchem Corporation | 5709-98-8 | Offers bulk quantities (metric ton scale) for pharmaceutical intermediates[2]. | https://www.guidechem.com/products/5709-98-8.html |

| Simson Pharma Limited | 5709-98-8 | Provides the compound with an accompanying Certificate of Analysis, often for custom synthesis. | https://www.simsonpharma.com/product/r-cyclohex-3-enecarboxylic-acid |

| BLD Pharm | 5709-98-8 | Lists the product as available for online ordering, categorized under pharmaceutical intermediates[3]. | https://www.bldpharm.com/products/5709-98-8.html |

| Alfa Chemistry | 5709-98-8 | Provides the product with associated hazard and safety information[4]. | https://www.alfa-chemistry.com/cas_5709-98-8.htm |

| SynHet | 5709-98-8 | Offers synthesis on demand with a stated purity of >95% and provides various analytical services[5]. | https://synhet.com/product/r-cyclohex-3-enecarboxylic-acid/ |

| Chixin Biotech | 5709-98-8 | A trading company that lists the compound and emphasizes its sourcing capabilities[6]. | https://www.echemi.com/produce/pr2203101103-r-3-cyclohexenecarboxylic-acid-chixin-biotech.html |

Key Sourcing Parameters: Beyond the Catalogue Listing

When procuring this chiral intermediate, researchers must look beyond the price per gram. Key considerations include:

-

Enantiomeric Excess (ee%): This is the most critical quality attribute. For use in API synthesis, an ee of >99% is often required.

-

Chemical Purity: Assessed by HPLC or GC, this value indicates the presence of non-enantiomeric impurities.

-

Impurity Profile: Understanding the potential side products from the manufacturing process (discussed in Section 3.0) is crucial for risk assessment.

-

Certificate of Analysis (CoA): A comprehensive CoA should provide lot-specific data for purity, ee%, spectral data (¹H NMR, MS), and physical properties.

-

Lead Time and Scale: Availability can range from "in-stock" for small quantities to "custom synthesis" for larger, GMP-grade orders, which can have lead times of several weeks to months[2].

Manufacturing and Synthesis Insights

The commercial production of single-enantiomer compounds like this compound predominantly relies on the separation of a racemic mixture, a process known as resolution[7]. While asymmetric synthesis is a powerful strategy, classical resolution often remains the most cost-effective method at an industrial scale.

Primary Route to Enantiopurity: Diastereomeric Salt Resolution

The most common method involves reacting racemic cyclohex-3-enecarboxylic acid with a single enantiomer of a chiral amine (the resolving agent) to form a pair of diastereomeric salts[8][9][10]. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

A widely used resolving agent is (R)-1-naphthylethylamine[9][10]. The process can be summarized as follows:

-

Salt Formation: The racemic acid is treated with (R)-1-naphthylethylamine in a suitable solvent (e.g., isopropyl acetate, acetone/isopropanol)[9]. This forms two diastereomeric salts: [(R)-acid/(R)-amine] and [(S)-acid/(R)-amine].

-

Fractional Crystallization: Due to differing solubilities, one diastereomeric salt preferentially crystallizes out of the solution upon cooling or changing solvent composition. Multiple recrystallization steps are often required to achieve high diastereomeric purity[9].

-

Acidification (Liberation): The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired (R)-enantiomer, which can be extracted into an organic solvent[9][10]. The chiral resolving agent can then be recovered and recycled.

Emerging Route: Enzymatic Kinetic Resolution

A more modern and "green" alternative is enzymatic kinetic resolution. This method uses an enzyme, such as a lipase or esterase, that selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other unreacted. For example, a racemic ester (e.g., methyl cyclohex-3-ene-1-carboxylate) can be subjected to hydrolysis by a hydrolase that preferentially acts on the (S)-ester. This yields the (S)-acid and the unreacted (R)-ester, which can then be separated and hydrolyzed to give the desired (R)-acid[11][12]. This biocatalytic approach offers high enantioselectivity under mild reaction conditions[12].

Implications for Impurity Profiling

The manufacturing route directly influences the potential impurity profile:

-

From Resolution: The primary impurities may include the undesired (S)-enantiomer, residual resolving agent, and solvents used in crystallization and extraction.

-

From Enzymatic Methods: Impurities could include the starting racemic ester, byproducts from the enzymatic reaction, and components from the buffer or culture medium.

Quality Control & Analytical Validation

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric integrity of this compound before its use in a synthesis campaign.

The Criticality of Enantiomeric Purity Assessment

The determination of enantiomeric excess (ee) is the most important quality control test for a chiral intermediate. The most common and accurate methods for this are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP)[13][14].

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is adapted from methodologies described for the separation of cyclohexenecarboxylic acid enantiomers[7][15].

Objective: To separate and quantify the (R) and (S) enantiomers of cyclohex-3-enecarboxylic acid to determine the enantiomeric excess (ee) of a sample.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) Column: A Daicel CHIRALPAK AY-H (4.6 x 250 mm, 5 µm) or similar amylose-based column is reported to be effective[7]. Pirkle-type columns can also be screened[14][16].

-

Mobile Phase: A non-polar mobile phase is typical. A mixture of n-hexane with a polar modifier (e.g., ethanol or isopropanol) and an acidic additive is used to improve peak shape and resolution. A reported mobile phase is n-Hexane:Ethanol:Trifluoroacetic Acid (98:2:0.1 v/v/v)[7].

-

Sample: ~1 mg/mL solution of this compound in the mobile phase.

-

Racemic Standard: A sample of racemic cyclohex-3-enecarboxylic acid is required to confirm the retention times of both enantiomers.

Methodology:

-

System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature to 35 °C[7].

-

Wavelength Selection: Set the UV detector to a wavelength where the analyte absorbs, typically 210 nm[7].

-

Standard Injection: Inject the racemic standard to determine the retention times (t_R) for the (S) and (R) enantiomers and to ensure the system is capable of baseline resolution.

-

Sample Injection: Inject the sample of this compound.

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

-

Integrate the peak areas for both enantiomers (Area_R and Area_S).

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Self-Validation: The resolution factor (Rs) between the two enantiomer peaks in the racemic standard injection should be ≥ 1.5 to ensure accurate quantification.

Structural and Purity Verification

In addition to chiral HPLC, a standard suite of analytical tests should be performed:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight[17].

-

FTIR: To confirm the presence of key functional groups (carboxylic acid, C=C double bond).

Strategic Decision Framework: To Buy or To Synthesize?

Researchers often face the choice between purchasing a chiral intermediate and synthesizing it in-house. This decision depends on several factors, including cost, scale, timeline, and available expertise. The following decision-making workflow can guide this process.

Caption: Decision workflow for sourcing this compound.

Conclusion

This compound remains a specialty chemical whose value is intrinsically tied to its enantiomeric purity. For researchers and drug developers, successful procurement is not merely a purchasing transaction but a critical step in supply chain validation. Understanding the common manufacturing routes, such as diastereomeric salt resolution, allows for a more insightful assessment of potential impurities. Furthermore, the ability to independently verify enantiomeric excess via a robust analytical method like chiral HPLC is an essential skill for any laboratory working with chiral molecules. By combining diligent supplier qualification with rigorous in-house quality control, scientists can confidently incorporate this valuable building block into their synthetic endeavors, ensuring the stereochemical integrity of their final target molecules.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. High quality this compound supplier in China, CasNo.5709-98-8 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]

- 3. 5709-98-8|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [synhet.com]

- 6. echemi.com [echemi.com]

- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 8. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]

- 9. Page loading... [guidechem.com]

- 10. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. rsc.org [rsc.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (R)-Cyclohex-3-enecarboxylic Acid via Diastereomeric Salt Resolution

Abstract